Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate is a chemical compound with a unique structure that combines a thiazole ring, a nicotinamide moiety, and a tetrahydrothiophene group. This compound is extensively used in scientific research due to its diverse applications, including drug discovery and material synthesis.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their specific chemical structure
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely depending on their specific targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Thiazole-4-carboxylate derivatives: Known for their diverse biological activities.
Nicotinamide derivatives: Explored for their therapeutic potential.
Tetrahydrothiophene-containing compounds: Investigated for their unique chemical properties.
Uniqueness
Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-2-22-15(21)12-9-25-16(18-12)19-14(20)10-3-4-13(17-7-10)23-11-5-6-24-8-11/h3-4,7,9,11H,2,5-6,8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFYTVNRNEICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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